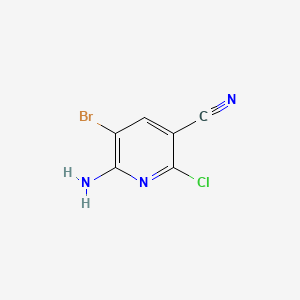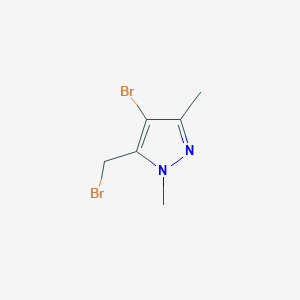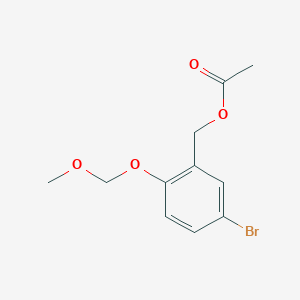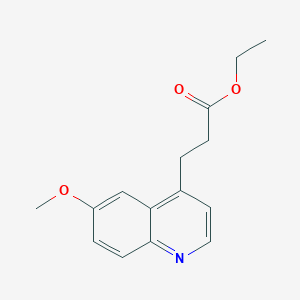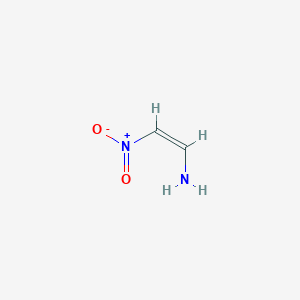
(Z)-2-Nitroethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Nitroethenamine is an organic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to an ethene backbone. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Nitroethenamine typically involves the nitration of ethene derivatives followed by amination. One common method is the reaction of ethene with nitric acid to form 2-nitroethene, which is then treated with ammonia to yield this compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired (Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, forming ethylenediamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions include nitrosoethenamine, ethylenediamine, and various substituted ethenamines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Nitroethenamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-Nitroethenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target molecules. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Nitroethenamine: The (E) isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.
2-Nitropropene: A similar compound with a propene backbone, exhibiting different steric and electronic effects.
2-Nitroethanol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Nitroethenamine is unique due to its specific (Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C2H4N2O2 |
|---|---|
Molecular Weight |
88.07 g/mol |
IUPAC Name |
(Z)-2-nitroethenamine |
InChI |
InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2/b2-1- |
InChI Key |
IXAGRXJIXIPQDR-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\[N+](=O)[O-])\N |
Canonical SMILES |
C(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)


![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)

![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)

